![molecular formula C5H9NO2S B2504287 Bicyclo[1.1.1]pentane-1-sulfonamide CAS No. 2413074-53-8](/img/structure/B2504287.png)
Bicyclo[1.1.1]pentane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.1]pentane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its role as a bioisostere for aryl, tert-butyl, and internal alkynes. The unique structure of bicyclo[1.1.1]pentane (BCP) derivatives makes them valuable in the design of pharmaceuticals and in the study of structure-activity relationships (SAR).
Synthesis Analysis
The synthesis of BCP derivatives has been achieved through various radical-mediated reactions. A practical radical-mediated carbosulfonylation of propellane has been developed to synthesize sulfonyl β-keto-substituted BCPs, utilizing vinyl sulfonates as a dual-function reagent under mild photochemical conditions . Additionally, efficient methods for the preparation of selenoether and thioether functionalized BCPs from selenosulfonates/thiosulfonates and propellane have been reported, yielding products with good atom-economy and functional group compatibility . Radical-mediated sulfonyl alkynylation, allylation, and cyanation of propellane have also been disclosed, further expanding the diversity of BCP derivatives .
Molecular Structure Analysis
The molecular structure of BCP derivatives, including BCP sulfonamides, is characterized by the highly strained bicyclo[1.1.1]pentane core. This strain is a result of the three fused cyclopropane rings that form the BCP scaffold. The synthesis of BCP sulfones and sulfonamides has been facilitated by the development of sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO2Na), a bench-stable precursor that avoids the use of volatile propellane . The molecular structures of several products have been confirmed by single-crystal X-ray diffraction, providing insight into the three-dimensional arrangement of atoms within these compounds .
Chemical Reactions Analysis
BCP derivatives undergo a variety of chemical reactions, including radical cyclization conditions that can lead to disfavored 5-endo-trig reactions, as well as 4-exo-trig cyclizations, even when forming a highly strained bicyclo[3.2.0] ring system . The versatility of BCP derivatives in chemical reactions is further demonstrated by the radical-mediated difunctionalization processes, such as alkynylation, allylation, and cyanation, which proceed under mild conditions and offer broad functional group tolerance .
Physical and Chemical Properties Analysis
The physical and chemical properties of BCP derivatives are influenced by their strained ring system and the substituents attached to the core. The bench-stable sodium bicyclo[1.1.1]pentanesulfinate serves as a versatile precursor for the synthesis of BCP sulfones and sulfonamides, which can be obtained without the need for column chromatography or crystallization . The introduction of various functional groups, such as sulfonyl, selenoether, thioether, alkynyl, allyl, and cyano groups, has been achieved, leading to a wide range of BCP derivatives with diverse properties suitable for medicinal chemistry applications .
Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors A Comprehensive Review
Sulfonamide compounds, including Bicyclo[1.1.1]pentane-1-sulfonamide, have been a significant class of synthetic antibiotics, known for their bacteriostatic properties against bacterial infections and other microorganisms. Beyond their historical use as antibiotics, recent patents and research highlight the expanded utility of sulfonamide derivatives in various therapeutic areas. Specifically, sulfonamide inhibitors have demonstrated efficacy as antiviral agents (notably against HIV), anticancer agents, and in treating Alzheimer's disease. Their utility spans a broad spectrum of applications, emphasizing their importance in drug discovery and development for conditions like cancer, glaucoma, inflammation, and dandruff among others (Gulcin & Taslimi, 2018).
Environmental Impact and Resistance Genes The widespread use of sulfonamides, including this compound derivatives, has led to environmental concerns, particularly regarding the emergence of resistance genes. Research has shown that Salmonella, a leading cause of foodborne diseases, has developed resistance to sulfonamides, with resistance genes sul1 and sul2 being prevalent. This resistance is attributed to the extensive use of sulfonamides in agriculture and their consequent presence in the environment, raising concerns about the sustainability of sulfonamide use without adequate resistance management strategies (Pavelquesi et al., 2021).
Advances in Medicinal Chemistry The therapeutic potential of sulfonamides, including the specific chemical class of this compound, has been extensively explored in medicinal chemistry. These compounds have shown a wide range of pharmacological properties beyond their traditional antibacterial use. Innovations and patents in recent years have demonstrated the applicability of sulfonamides in treating diverse conditions such as microbial infections, cancer, diabetes, and as components in antitumor, anti-inflammatory, and antiviral drugs. The evolution of sulfonamide-based drug design emphasizes the chemical diversity and adaptability of this class, showcasing ongoing research efforts to develop new, less toxic, and more effective sulfonamide derivatives for a variety of therapeutic applications (Shichao et al., 2016).
Mecanismo De Acción
Target of Action
Bicyclo[1.1.1]pentane-1-sulfonamide (BCP-1-SO2NH2) is a derivative of the bicyclo[1.1.1]pentane (BCP) motif . The BCP motif has been recognized as a valuable bioisostere for internal alkynes, tert-butyl groups, and 1,4-disubstituted arenes . .
Mode of Action
Bcp derivatives have been known to interact with their targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows them to confer various beneficial properties compared to their aromatic counterparts .
Biochemical Pathways
Bcp derivatives have been used in various applications, including materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .
Pharmacokinetics
BCP derivatives, including BCP-1-SO2NH2, generally offer high passive permeability, high water solubility, and improved metabolic stability . These properties can enhance the bioavailability of the compound.
Result of Action
Bcp derivatives have been known to exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Action Environment
The chemical installation of the bcp unit into a chemical entity remains a significant challenge from a synthetic point of view .
Direcciones Futuras
The field of Bicyclo[1.1.1]pentane synthesis and functionalization is evolving, with a focus on the most enabling and general methods for BCPs synthesis . The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings is a highly attractive prospect not only chemically but also from an intellectual property perspective .
Propiedades
IUPAC Name |
bicyclo[1.1.1]pentane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGFXWVXQMJJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

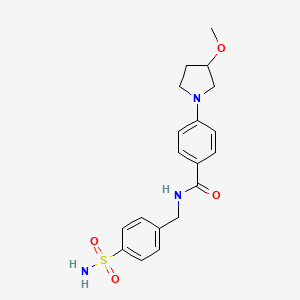
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)

![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)

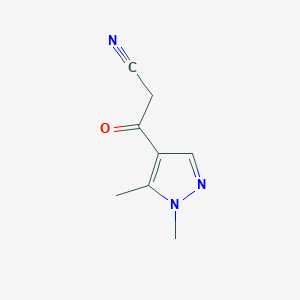
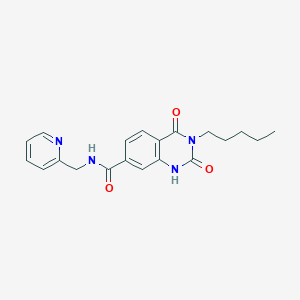

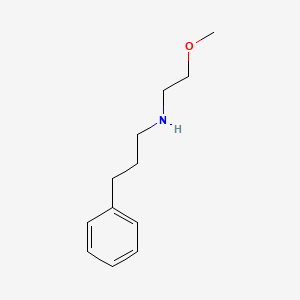
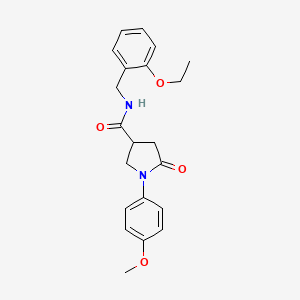

![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)
![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)
![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)